Egfr/aurkb-IN-1 -

Egfr/aurkb-IN-1

Catalog Number: EVT-15272468
CAS Number:
Molecular Formula: C23H20N6O
Molecular Weight: 396.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Egfr/aurkb-IN-1 is a compound designed to inhibit both the epidermal growth factor receptor and Aurora kinase B, which are critical targets in cancer therapy. This dual inhibition is particularly relevant for treating cancers characterized by mutations in the epidermal growth factor receptor, such as non-small cell lung cancer. The compound's structure allows it to effectively bind to the active sites of both proteins, potentially leading to enhanced therapeutic efficacy compared to single-target inhibitors.

Source

The compound was synthesized as part of research aimed at developing dual inhibitors that can simultaneously target both the epidermal growth factor receptor and Aurora kinase B. This approach is based on structural similarities and overlapping binding sites between the two kinases, which facilitates the design of compounds that can effectively inhibit both targets .

Classification

Egfr/aurkb-IN-1 belongs to a class of small molecule inhibitors that target protein kinases. Specifically, it is classified as a dual inhibitor due to its ability to inhibit both the epidermal growth factor receptor and Aurora kinase B, making it a promising candidate for cancer therapeutics.

Synthesis Analysis

Methods

The synthesis of Egfr/aurkb-IN-1 involves several key steps:

  1. Starting Materials: The synthesis begins with 4-chloropyrrolo[2,3-d]pyrimidine, which is reacted with various substituted amines.
  2. Reaction Conditions: The reaction typically yields compounds in high efficiency (85-95% yields).
  3. Microwave-Assisted Coupling: For one of the derivatives, a microwave-assisted Suzuki coupling is employed, enhancing reaction rates and yields.

Technical Details

The synthetic pathway includes:

  • Formation of Intermediate Compounds: The initial reaction forms several intermediates that are further processed to yield the final product.
  • Characterization: Each compound is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure and purity .
Molecular Structure Analysis

Structure

Egfr/aurkb-IN-1 features a complex molecular structure that allows for effective binding to both target proteins. Key structural elements include:

  • Hydrophobic Regions: The compound occupies specific hydrophobic regions within the active sites of both kinases.
  • Binding Interactions: It forms critical interactions through hydrogen bonding and hydrophobic contacts with amino acids in the binding pockets of both targets .

Data

Molecular modeling studies have shown that Egfr/aurkb-IN-1 can fit into the ATP-binding sites of both kinases, suggesting a competitive inhibition mechanism. Data from binding affinity assays indicate sub-micromolar activity against both targets .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in synthesizing Egfr/aurkb-IN-1 include:

  • Nucleophilic Substitution Reactions: These reactions are crucial for forming the core structure of the compound.
  • Coupling Reactions: Specifically, Suzuki coupling is employed for introducing aryl groups into the molecular structure.

Technical Details

The reactions are optimized for conditions such as temperature and solvent choice to maximize yield and minimize by-products. The use of microwave technology significantly enhances reaction efficiency .

Mechanism of Action

Process

Egfr/aurkb-IN-1 exerts its therapeutic effects through dual inhibition:

  • Inhibition of Epidermal Growth Factor Receptor: By binding to its active site, it prevents receptor activation and downstream signaling pathways that promote cell proliferation.
  • Inhibition of Aurora Kinase B: This action disrupts mitotic processes, leading to apoptosis in cancer cells.

Data

Studies have demonstrated that dual inhibition leads to synergistic effects in inducing apoptosis in cancer cells harboring mutations in the epidermal growth factor receptor. Inhibiting Aurora kinase B also affects cell cycle regulation, further enhancing therapeutic outcomes .

Physical and Chemical Properties Analysis

Physical Properties

Egfr/aurkb-IN-1 is expected to exhibit:

  • Solubility: Moderate solubility in organic solvents, which is typical for small molecule inhibitors.
  • Stability: Stability under physiological conditions is essential for its therapeutic application.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Specific molecular weight data can be derived from its chemical structure.
  • pKa Values: These values dictate its ionization state at physiological pH, influencing absorption and distribution.

Relevant analytical data suggest favorable properties for oral bioavailability and tissue penetration .

Applications

Scientific Uses

Egfr/aurkb-IN-1 has potential applications in:

  • Cancer Therapy: As a dual inhibitor, it could be used in clinical settings for treating non-small cell lung cancer and other malignancies characterized by aberrant epidermal growth factor receptor signaling.
  • Research Tools: It serves as a valuable tool in preclinical studies aimed at understanding the mechanisms of resistance in cancer therapies targeting these pathways.

Properties

Product Name

Egfr/aurkb-IN-1

IUPAC Name

6-(2-methylpyrazol-3-yl)-N-(4-phenylmethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Molecular Formula

C23H20N6O

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C23H20N6O/c1-29-21(11-12-26-29)20-13-19-22(24-15-25-23(19)28-20)27-17-7-9-18(10-8-17)30-14-16-5-3-2-4-6-16/h2-13,15H,14H2,1H3,(H2,24,25,27,28)

InChI Key

XIVMLVCBASNGOD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=CC3=C(N2)N=CN=C3NC4=CC=C(C=C4)OCC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.